3-Methylbenzofuran-2-carbonyl chloride is an organic compound characterized by the molecular formula C₁₀H₇ClO₂ and a molecular weight of approximately 194.61 g/mol. It appears as a colorless to pale yellow liquid with a melting point ranging from 72 to 77 °C and a boiling point of about 119 to 121 °C at reduced pressure (4 Torr) . This compound is known for its role as an acyl chloride, which makes it a valuable intermediate in organic synthesis.
Currently, there is no available data on the specific mechanism of action of 3-Methylbenzofuran-2-carbonyl chloride in biological systems.
3-Methylbenzofuran-2-carbonyl chloride is likely to be a corrosive and irritating compound. Here are some potential hazards:
These reactions are crucial for developing new compounds with potential therapeutic or industrial applications.
3-Methylbenzofuran-2-carbonyl chloride can be synthesized through several methods:
These methods allow for the efficient production of the compound for further research and application.
3-Methylbenzofuran-2-carbonyl chloride has several applications:
These applications highlight its versatility in both academic and industrial settings.
Several compounds share structural features with 3-Methylbenzofuran-2-carbonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbenzofuran | C₉H₈O | Lacks the carbonyl chloride functionality; used in similar synthetic pathways. |
| Benzofuran-2-carboxylic acid | C₉H₈O₃ | Contains a carboxylic acid group instead of an acyl chloride; different reactivity profile. |
| 2-Chlorobenzofuran | C₉H₇ClO | Chlorinated derivative; exhibits different reactivity due to chlorine substitution. |
The uniqueness of 3-Methylbenzofuran-2-carbonyl chloride lies in its acyl chloride functionality, which enhances its reactivity compared to other similar compounds. This property allows it to serve as an effective building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Corrosive